4-(Diphenylamino)butanoic acid 4-(Diphenylamino)butanoic acid
Brand Name: Vulcanchem
CAS No.: 13505-00-5
VCID: VC2631485
InChI: InChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19)
SMILES: C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2
Molecular Formula: C16H17NO2
Molecular Weight: 255.31 g/mol

4-(Diphenylamino)butanoic acid

CAS No.: 13505-00-5

Cat. No.: VC2631485

Molecular Formula: C16H17NO2

Molecular Weight: 255.31 g/mol

* For research use only. Not for human or veterinary use.

4-(Diphenylamino)butanoic acid - 13505-00-5

Specification

CAS No. 13505-00-5
Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
IUPAC Name 4-(N-phenylanilino)butanoic acid
Standard InChI InChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19)
Standard InChI Key SWUJAUCPZSQJPJ-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2
Canonical SMILES C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2

Introduction

Chemical Structure and Physical Properties

4-(Diphenylamino)butanoic acid consists of a butanoic acid chain with a diphenylamino group attached at the 4-position. The diphenylamino group features two phenyl rings bonded to a nitrogen atom, which is connected to the butanoic acid chain.

Molecular Structure

The molecular structure of 4-(Diphenylamino)butanoic acid can be represented by the following SMILES notation:
C1=CC=C(C=C1)N(CCCC(=O)O)C2=CC=CC=C2

Physical and Chemical Properties

Table 1 summarizes the key physical and chemical properties of 4-(Diphenylamino)butanoic acid:

PropertyValueReference
CAS Registry Number13505-00-5
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
IUPAC Name4-(N-phenylanilino)butanoic acid
MFCD NumberMFCD14281664
Standard InChIInChI=1S/C16H17NO2/c18-16(19)12-7-13-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2,(H,18,19)
Standard InChIKeySWUJAUCPZSQJPJ-UHFFFAOYSA-N
AppearanceWhite crystalline powder
SolubilitySoluble in water and organic solvents

Structural Comparison with Related Compounds

4-(Diphenylamino)butanoic acid shares structural similarities with several other compounds, including:

  • 4-(Diphenylamino)-4-oxobutanoic acid (CAS: 77778-94-0): Contains an additional carbonyl group at the 4-position

  • Methyl 4-(diphenylamino)-4-oxobutanoate (CAS: 77778-93-9): The methyl ester derivative of 4-(Diphenylamino)-4-oxobutanoic acid

  • 4-(Propylamino)butanoic acid (CAS: N/A): A simpler analog where the diphenyl groups are replaced by a propyl group

  • 4-(Ethylamino)butanoic acid (CAS: 76572-84-4): A simpler analog where the diphenyl groups are replaced by an ethyl group

The presence of the diphenyl groups in 4-(Diphenylamino)butanoic acid significantly influences its physicochemical properties compared to simpler amino-substituted butanoic acids, making it more lipophilic and potentially more reactive in certain chemical contexts.

Biological Activities and Mechanisms of Action

4-(Diphenylamino)butanoic acid has been identified as having several potential biological activities that make it relevant for medicinal chemistry and pharmaceutical research.

Enzyme Inhibition

4-(Diphenylamino)butanoic acid has been identified as a potential:

  • Cholinesterase inhibitor: This property could make it relevant for neurodegenerative disorders like Alzheimer's disease

  • Histone deacetylase inhibitor: This activity suggests potential applications in epigenetic regulation and cancer therapy

Influence on Biological Processes

The compound may influence numerous biological processes, including:

  • Gene expression regulation: Through its potential histone deacetylase inhibitory activity

  • Neurotransmission: Through its potential cholinesterase inhibitory activity

These activities suggest that 4-(Diphenylamino)butanoic acid and its derivatives could have applications in developing therapeutics for neurological disorders and cancer.

Applications in Scientific Research

4-(Diphenylamino)butanoic acid has diverse applications across several scientific fields due to its unique structural features and reactivity.

Medicinal Chemistry

The compound's potential biological activities make it valuable in medicinal chemistry research:

  • Development of enzyme inhibitors for therapeutic applications

  • Design of compounds for neurological disorders

  • Investigation of novel anticancer agents

Organic Synthesis

As a building block, 4-(Diphenylamino)butanoic acid can be utilized in:

  • Preparation of more complex nitrogen-containing compounds

  • Synthesis of amides, esters, and other derivatives with potential biological activities

  • Development of novel materials with specific properties

Material Science

The structural features of 4-(Diphenylamino)butanoic acid make it potentially useful in:

  • Development of organic electronic materials

  • Preparation of photosensitive compounds

  • Design of specialty polymers

Similar triarylamine-based compounds have been used in the development of optoelectronic devices, suggesting potential applications in this area for derivatives of 4-(Diphenylamino)butanoic acid .

Analytical Methods and Characterization

Several analytical methods can be employed for the identification, quantification, and characterization of 4-(Diphenylamino)butanoic acid.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for aromatic protons of the diphenyl groups, methylene protons of the butanoic acid chain, and the carboxylic acid proton

    • ¹³C NMR would reveal signals for aromatic carbons, methylene carbons, and the carboxylic acid carbon

  • Infrared (IR) Spectroscopy:

    • Expected to show characteristic absorption bands for:

      • Carboxylic acid O-H stretch (broad, 3200-2800 cm⁻¹)

      • C=O stretch (approximately 1700 cm⁻¹)

      • C-N stretch (1350-1250 cm⁻¹)

      • Aromatic C=C stretching (1600-1400 cm⁻¹)

  • Mass Spectrometry:

    • Would provide molecular weight confirmation (expected M+ at m/z 255)

    • Fragmentation pattern analysis would show characteristic fragments related to diphenylamine moiety

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Useful for purity determination

  • Thin-Layer Chromatography (TLC):

    • Useful for monitoring reactions and preliminary identification

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator